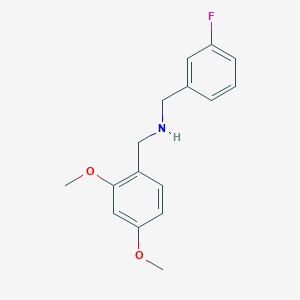![molecular formula C12H13NO6 B5774405 4-{[4-(carboxymethoxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5774405.png)
4-{[4-(carboxymethoxy)phenyl]amino}-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[4-(carboxymethoxy)phenyl]amino}-4-oxobutanoic acid, also known as CMK, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. CMK is a derivative of the naturally occurring compound, glutamate, and is known to have a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of 4-{[4-(carboxymethoxy)phenyl]amino}-4-oxobutanoic acid involves its interaction with the glutamate receptor, specifically the N-methyl-D-aspartate (NMDA) receptor. 4-{[4-(carboxymethoxy)phenyl]amino}-4-oxobutanoic acid binds to the glycine site of the NMDA receptor and enhances its activity. This results in the activation of various signaling pathways that are involved in neuronal plasticity and synaptic transmission.
Biochemical and Physiological Effects:
4-{[4-(carboxymethoxy)phenyl]amino}-4-oxobutanoic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-{[4-(carboxymethoxy)phenyl]amino}-4-oxobutanoic acid enhances the activity of the NMDA receptor and increases the release of various neurotransmitters such as glutamate, dopamine, and acetylcholine. In vivo studies have shown that 4-{[4-(carboxymethoxy)phenyl]amino}-4-oxobutanoic acid improves cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury. 4-{[4-(carboxymethoxy)phenyl]amino}-4-oxobutanoic acid has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the main advantages of using 4-{[4-(carboxymethoxy)phenyl]amino}-4-oxobutanoic acid in lab experiments is its specificity towards the NMDA receptor. This allows researchers to study the role of the NMDA receptor in various physiological and pathological processes. However, one of the limitations of using 4-{[4-(carboxymethoxy)phenyl]amino}-4-oxobutanoic acid is its relatively low potency compared to other NMDA receptor agonists such as NMDA and glycine. This requires higher concentrations of 4-{[4-(carboxymethoxy)phenyl]amino}-4-oxobutanoic acid to achieve the desired effect, which can lead to non-specific effects and potential toxicity.
将来の方向性
For the use of 4-{[4-(carboxymethoxy)phenyl]amino}-4-oxobutanoic acid in scientific research include the development of more potent derivatives, the study of its role in other neurological disorders, and the use of 4-{[4-(carboxymethoxy)phenyl]amino}-4-oxobutanoic acid in combination with other drugs that target the NMDA receptor.
合成法
The synthesis of 4-{[4-(carboxymethoxy)phenyl]amino}-4-oxobutanoic acid involves the reaction of L-glutamic acid with 4-(carboxymethoxy)aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is purified using various techniques such as column chromatography, recrystallization, and HPLC. The yield of the synthesis process is around 70%.
科学的研究の応用
4-{[4-(carboxymethoxy)phenyl]amino}-4-oxobutanoic acid has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and biochemistry. In neuroscience, 4-{[4-(carboxymethoxy)phenyl]amino}-4-oxobutanoic acid has been shown to modulate the activity of glutamate receptors, which are involved in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. In pharmacology, 4-{[4-(carboxymethoxy)phenyl]amino}-4-oxobutanoic acid has been used as a tool compound to study the mechanism of action of various drugs that target glutamate receptors. In biochemistry, 4-{[4-(carboxymethoxy)phenyl]amino}-4-oxobutanoic acid has been used to study the structure and function of glutamate receptors and their interactions with other proteins.
特性
IUPAC Name |
4-[4-(carboxymethoxy)anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO6/c14-10(5-6-11(15)16)13-8-1-3-9(4-2-8)19-7-12(17)18/h1-4H,5-7H2,(H,13,14)(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSQNKIIEJSQNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)O)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-(2-ethyl-6-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5774322.png)
![4-[4-(2-methoxyphenyl)-1-piperazinyl]-2-(trifluoromethyl)quinazoline](/img/structure/B5774327.png)
![N,N-diethyl-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5774328.png)

![4-[(3-oxo-3-phenylpropyl)amino]benzoic acid](/img/structure/B5774347.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5774354.png)


![1-(4-bromophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5774372.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenylpropanamide](/img/structure/B5774387.png)

![N-(2,5-dimethoxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5774404.png)

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B5774421.png)